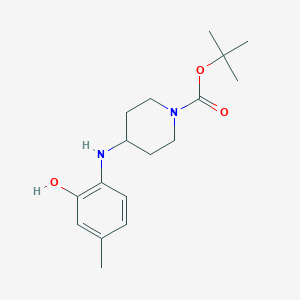

tert-Butyl 4-((2-hydroxy-4-methylphenyl)amino)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

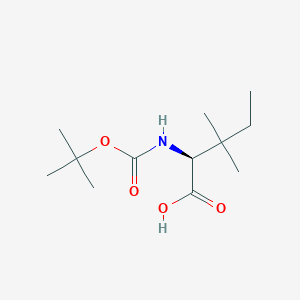

“tert-Butyl 4-((2-hydroxy-4-methylphenyl)amino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H24N2O3 . It is also known by other names such as 1-Piperidinecarboxylic acid, 4-[(2-hydroxyphenyl)amino]-, 1,1-dimethylethyl ester .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a tert-butyl carboxylate group and a 2-hydroxy-4-methylphenylamino group .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 292.373 Da and a monoisotopic mass of 292.178680 Da .Applications De Recherche Scientifique

Organic Synthesis Building Block

Compounds like “tert-Butyl 4-(2-hydroxy-4-methyl phenylamino)piperidine-1-carboxylate” often serve as building blocks in organic synthesis. They can be used to create a variety of novel organic compounds such as amides, sulphonamides, and Schiff’s bases .

Pharmaceutical Research

Similar compounds have been studied for their potential in pharmaceutical applications, such as inhibitors for certain enzymes or receptors involved in diseases .

Antioxidant Properties

Derivatives of piperidine may act as antioxidants, providing higher oxidation stability in certain products like biodiesel .

Material Science

These compounds can be incorporated into materials to enhance properties like thermo-reversibility, which is valuable in rubber and plastic industries .

Food Industry

Some piperidine derivatives are used as stabilizers in polyolefins for food packaging, ensuring safety and longevity of the packaged goods .

Tuberculosis Treatment Research

There is research into using piperidine derivatives in the treatment of tuberculosis by affecting the proton motive force essential for the survival of Mycobacterium tuberculosis .

Mécanisme D'action

Target of Action

Tert-Butyl 4-(2-hydroxy-4-methyl phenylamino)piperidine-1-carboxylate is a compound used as an intermediate in the manufacture of fentanyl and its analogues . Fentanyl is a potent synthetic opioid that acts primarily on the mu-opioid receptors . These receptors play a crucial role in pain perception and reward.

Mode of Action

As an intermediate in the synthesis of fentanyl, this compound contributes to the overall mode of action of the final product. Fentanyl, like other opioids, exerts its effects by binding to and activating the mu-opioid receptors in the central nervous system. This leads to an inhibition of pain pathways, causing analgesia, euphoria, and relaxation .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily those related to the synthesis and action of fentanyl. The synthesis of fentanyl involves several steps, each involving specific precursor chemicals . Once synthesized and administered, fentanyl interacts with the opioid receptors, triggering a cascade of biochemical events that lead to its analgesic and euphoric effects .

Pharmacokinetics

It is highly lipophilic, allowing it to cross the blood-brain barrier quickly .

Result of Action

The primary result of the action of this compound is the production of fentanyl, a potent opioid. The effects of fentanyl at the cellular level include decreased perception of pain, decreased reaction to pain, and increased pain tolerance. At the molecular level, fentanyl induces a conformational change in the mu-opioid receptor, leading to the inhibition of adenylate cyclase, decreased cAMP production, and ultimately decreased neuronal excitability .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its conversion into fentanyl can be affected by factors such as temperature, pH, and the presence of other substances. Furthermore, the effects of fentanyl can be influenced by individual factors such as the user’s age, health status, and genetic makeup .

Propriétés

IUPAC Name |

tert-butyl 4-(2-hydroxy-4-methylanilino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-12-5-6-14(15(20)11-12)18-13-7-9-19(10-8-13)16(21)22-17(2,3)4/h5-6,11,13,18,20H,7-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSQGAFXUVITMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2CCN(CC2)C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[1-(3-methylbutyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2998451.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2998453.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate](/img/structure/B2998454.png)

![2-[(2-Tosylethyl)thio]-4-(trifluoromethyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile](/img/structure/B2998463.png)

![N-[2-(4-Fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)prop-2-enamide](/img/structure/B2998464.png)

![5-[2-(3,4-Dimethylanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2998470.png)